8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 847408-36-0

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2492786
CAS Number: 847408-36-0
Molecular Formula: C25H26ClFN6O2
Molecular Weight: 496.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione Derivatives

Compound Description: These derivatives, explored as potential antiasthmatic agents, center around the 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione core structure. They were synthesized and evaluated for their vasodilator activity, a key characteristic of antiasthmatic agents. []

Relevance: These compounds share a similar purine-2,6-dione core with 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione, differing primarily in the substituents attached to the purine scaffold. The presence of the piperazine moiety in both structures further highlights their structural relationship. []

2-{3-[4-(2-Fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

Compound Description: This compound demonstrated notable anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test and was classified under the Anticonvulsant Screening Program (ASP) 1 class. []

Relevance: While structurally distinct from 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione, this compound highlights the importance of arylpiperazine moieties in influencing biological activity, particularly within the realm of neurological disorders. The shared presence of a 2-fluorophenylpiperazine substituent emphasizes this connection. []

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (22)

Compound Description: This compound displayed anticonvulsant activity in the scPTZ test and was classified under the ASP 1 class. Its affinity for serotonin receptors (5-HT1A and 5-HT2A) was also assessed. []

Relevance: Similar to the previous compound, this derivative emphasizes the significance of arylpiperazine groups in pharmacological activity. The shared presence of a 2-fluorophenylpiperazine substituent with 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione further suggests a potential link between this structural motif and anticonvulsant properties, warranting further investigation. []

2-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

Compound Description: This compound exhibited anticonvulsant activity in the scPTZ test and was classified under the ASP 1 class, underscoring the potential of arylpiperazine derivatives as anticonvulsant agents. []

Relevance: The inclusion of a chlorophenylpiperazine moiety in this structure, compared to the 5-chloro-2-methylphenylpiperazine in 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione, suggests a possible structure-activity relationship within this class of compounds. This observation could guide future research exploring modifications to the arylpiperazine moiety to enhance anticonvulsant activity. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: This compound is a dual antagonist of adenosine A1 and A2A receptors. It showed promise in treating motor impairments and cognitive dysfunction associated with Parkinson's disease. []

Relevance: While this compound differs structurally from 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione, it highlights the therapeutic potential of targeting adenosine receptors, particularly in the context of neurological disorders. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; Istradefylline)

Compound Description: This compound, known as Istradefylline, acts as a selective antagonist of adenosine A2A receptors and is clinically used to treat Parkinson's disease. [, ]

Relevance: Belonging to the xanthine derivative class, Istradefylline shares the purine-2,6-dione core with 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione. This structural similarity, along with its therapeutic application in a neurological disorder, suggests a potential area of investigation for the target compound. [, ]

3-(3-Hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-inylpurine-2,6-dione

Compound Description: This xanthine derivative acts as an adenosine A2A receptor antagonist and is structurally related to Istradefylline. []

Relevance: This compound shares the purine-2,6-dione core with 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione and exhibits structural similarity to Istradefylline. This connection reinforces the potential of exploring A2A receptor antagonism as a therapeutic avenue for compounds containing this core structure. []

Properties

CAS Number

847408-36-0

Product Name

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione

Molecular Formula

C25H26ClFN6O2

Molecular Weight

496.97

InChI

InChI=1S/C25H26ClFN6O2/c1-16-7-8-18(26)13-20(16)32-11-9-31(10-12-32)15-21-28-23-22(24(34)29-25(35)30(23)2)33(21)14-17-5-3-4-6-19(17)27/h3-8,13H,9-12,14-15H2,1-2H3,(H,29,34,35)

InChI Key

IUGOWPGIFJJGOT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.